4-[(2,4-Dimethylphenoxy)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-dimethylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-14(12(2)9-11)16-10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGFABJGAGYUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Phenoxy Moiety: a Key Player in Bioactive Compounds
Overview of Phenoxy Moieties in Bioactive Compounds
The phenoxy moiety is considered a privileged component in drug scaffolds for several reasons. It can significantly enhance the biological activity of a parent molecule by:
Improving Binding Affinity: The phenyl ring of the phenoxy group can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues within a protein's binding site.
Providing Hydrogen Bonding Capabilities: The ether oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions that can anchor the molecule to its target.
Enhancing Selectivity and Modulating Toxicity: The strategic placement and substitution on the phenoxy ring can lead to greater selectivity for a specific biological target, potentially reducing off-target effects and associated toxicity. The phenoxy group can orient the molecule optimally within the binding pocket.
Analytical and Spectroscopic Characterization in Research of 4 2,4 Dimethylphenoxy Methyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the phenoxy group, and the methyl substituents. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
Based on the structure, the expected ¹H NMR signals would include:
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the three protons on the dimethylphenyl ring.
Piperidine Ring Protons: A complex series of signals in the aliphatic region for the protons on the piperidine ring. The protons adjacent to the nitrogen (C2-H and C6-H) would appear further downfield (e.g., δ 2.5-3.5 ppm) compared to the other ring protons (C3-H, C4-H, C5-H, typically δ 1.2-2.0 ppm). chemicalbook.com
Bridging Methylene (B1212753) Protons (-O-CH₂-): A signal, likely a doublet, for the two protons of the methylene group connecting the phenoxy and piperidine moieties (typically δ 3.8-4.2 ppm).
Methyl Protons (-CH₃): Two distinct singlets in the upfield region (typically δ 2.0-2.5 ppm) for the two methyl groups on the aromatic ring.
Amine Proton (N-H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration, corresponding to the proton on the piperidine nitrogen.
The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, confirming the connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (on C3, C5, C6) | 6.6 - 7.1 | Multiplet |
| Piperidine H (C2, C6 - axial/equatorial) | 2.6 - 3.2 | Multiplet |
| Piperidine H (C3, C5 - axial/equatorial) | 1.2 - 1.9 | Multiplet |
| Piperidine H (C4) | 1.7 - 2.1 | Multiplet |
| -O-CH₂- | 3.8 - 4.0 | Doublet |
| Aromatic -CH₃ (at C2, C4) | 2.1 - 2.3 | Singlet |
| N-H | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The accuracy of ¹³C NMR chemical shift prediction is generally high, often with deviations of less than 1-2 ppm. nih.gov
Expected signals would include:
Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon attached to the oxygen (-O-C) would be the most downfield, while the carbons bearing methyl groups would also have characteristic shifts.
Piperidine Ring Carbons: Signals in the upfield region (δ 25-50 ppm). The carbons adjacent to the nitrogen (C2 and C6) are typically observed around δ 45-50 ppm. researchgate.net
Bridging Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
Methyl Carbons (-CH₃): Two distinct signals in the highly shielded region (δ 15-25 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O (C1) | 155 - 158 |
| Aromatic C-CH₃ (C2, C4) | 128 - 132 |
| Aromatic CH (C3, C5, C6) | 110 - 130 |
| -O-CH₂- | 72 - 76 |
| Piperidine C2, C6 | 45 - 48 |
| Piperidine C3, C5 | 30 - 33 |
| Piperidine C4 | 35 - 39 |
| Aromatic -CH₃ | 16 - 21 |
Note: Predicted values are based on computational models and data from analogous structures. nmrdb.orgcaspre.ca
Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly powerful. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons.
For this compound, an HMBC experiment would be expected to show key correlations such as:
A correlation between the protons of the bridging methylene group (-O-CH₂-) and the C4 carbon of the piperidine ring, as well as the C1 carbon of the phenoxy ring.
Correlations between the aromatic methyl protons and the aromatic carbons C2, C4, and their neighboring carbons.
Correlations between the piperidine protons and adjacent carbons within the ring, confirming the ring structure.
These correlations provide a detailed map of the molecule's framework, leaving no doubt as to its structural identity.
Application in Enantiomeric Excess Determination via Chiral Solvating Agents
Since the C4 position of the piperidine ring is a stereocenter if the substituents at C2/C6 or C3/C5 are different, this compound is a chiral molecule. Determining the enantiomeric excess (ee) of a sample is crucial in many applications. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a method for this determination. nih.gov
The process involves adding a chiral solvating agent to the NMR sample of the racemic or enantioenriched compound. The CSA forms transient diastereomeric complexes with each enantiomer of the analyte. unipi.it These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum. nih.govmst.edu By integrating the separated signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be calculated directly. mst.edu This method is advantageous as it does not require chemical modification of the analyte. unipi.it
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and can also provide information about its structure through fragmentation analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) for Molecular Ion Confirmation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS or LC/MS) is a standard method for the analysis of synthesized compounds. nih.gov The HPLC component separates the compound from any impurities, after which the mass spectrometer provides mass information. For this compound (Molecular Formula: C₁₄H₂₁NO), the expected molecular weight is approximately 219.33 g/mol .
In a typical LC/MS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as its protonated molecular ion [M+H]⁺. nih.gov The mass spectrometer would therefore show a prominent peak at a mass-to-charge ratio (m/z) of approximately 220.17. The high accuracy of modern mass spectrometers allows this value to be measured with enough precision to help confirm the elemental composition of the molecule. This technique is highly sensitive and serves as a definitive confirmation of the successful synthesis of the target compound. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of this compound by providing a highly accurate mass measurement. This technique distinguishes the target compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to four or more decimal places.
For this compound, with a chemical formula of C₁₄H₂₁NO, the theoretical exact mass is calculated to be 219.1623. Experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₂₁NO |
| Theoretical Exact Mass | 219.1623 u |
| Typical Experimental m/z | [M+H]⁺ 220.1696 |
| Expected Mass Accuracy | ≤ 5 ppm |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.
Key characteristic absorption bands for this compound include:
N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the piperidine ring.
C-H stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and methyl groups are observed just below 3000 cm⁻¹.
C-O-C stretch: The ether linkage gives rise to a strong absorption band in the 1230-1270 cm⁻¹ region.
Aromatic C=C stretches: These appear in the 1500-1600 cm⁻¹ range.
Table 2: Characteristic FT-IR Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Piperidine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-O-C Ether Stretch | 1230 - 1270 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information on molecular vibrations. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations.
Table 3: Expected FT-Raman Shifts for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| Piperidine Ring Deformation | 800 - 1200 |
| C-H Bending | 1300 - 1500 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both determining the purity of synthesized this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Separation
HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this method, the compound is passed through a column packed with a non-polar stationary phase and eluted with a polar mobile phase.
The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high purity sample will show a single major peak. HPLC is also used to separate the target compound from starting materials, byproducts, and other impurities. huatengsci.com
Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV at a specific wavelength (e.g., 220 nm or 275 nm) |
| Flow Rate | ~1.0 mL/min |
Column Chromatography for Purification
For the purification of this compound on a preparative scale, column chromatography is the method of choice. huatengsci.com This technique involves packing a glass column with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents (mobile phase) is passed through the column.
The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. By carefully selecting the stationary and mobile phases, this compound can be effectively separated from impurities. Fractions are collected as the solvent elutes from the column and are typically analyzed by a simpler technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product.
Table 5: Typical Column Chromatography Conditions for Purification of this compound
| Parameter | Material/Solvent |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of non-polar to polar solvents, such as Hexane/Ethyl Acetate |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice.
For a compound like this compound, a single-crystal X-ray diffraction study would be invaluable for confirming the connectivity of the 2,4-dimethylphenoxy group to the piperidine ring via a methylene bridge at the 4-position. It would also reveal the conformation of the piperidine ring, which typically adopts a chair conformation, and the orientation of the substituent at the 4-position (axial versus equatorial).
However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific reports on the single-crystal X-ray structure of this compound. While crystallographic studies have been conducted on numerous other piperidine derivatives, providing a wealth of comparative data, the specific crystal structure for the title compound remains to be determined and published.
In the absence of experimental crystallographic data for this compound, researchers would rely on the collective evidence from other spectroscopic techniques to propose its molecular structure. Computational modeling and energy minimization calculations could also be employed to predict the most stable conformation of the molecule in the gas phase or in solution, though these theoretical models await experimental validation through X-ray crystallography. The eventual elucidation of its crystal structure would provide the definitive solid-state conformation and packing arrangement, contributing to a more complete understanding of its physicochemical properties.
Computational and Molecular Modeling Studies of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no publicly available research articles or data pertaining to the specific computational chemistry and molecular modeling studies for the compound this compound.
The requested analyses, including Density Functional Theory (DFT), HOMO-LUMO, Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Non-Linear Optical (NLO) properties, and molecular docking investigations, have not been published for this specific molecule.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the outlined sections and subsections as the foundational research data does not exist in the public domain. Information available from chemical suppliers does not include the in-depth computational and molecular modeling details required to fulfill the request.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Ligand-Target Interactions
Binding Mode Predictions for Biological Targets
The predicted binding mode of 4-[(2,4-Dimethylphenoxy)methyl]piperidine depends heavily on the specific biological target. Based on structure-activity relationship (SAR) studies of analogous compounds, molecules with a phenoxymethylpiperidine scaffold are known to interact with various receptors, including monoamine transporters and muscarinic receptors. nih.govnih.gov
Molecular docking simulations for similar piperidine (B6355638) derivatives suggest that the protonated piperidine nitrogen is critical for forming a key ionic interaction or hydrogen bond with an acidic residue (e.g., aspartic acid) in the binding site of many target proteins. nih.gov The 2,4-dimethylphenoxy group likely engages in hydrophobic and van der Waals interactions within a hydrophobic pocket of the receptor. The ether oxygen atom can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. The specific orientation of the dimethyl groups on the phenyl ring is crucial for determining the goodness of fit and selectivity towards a particular target.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The stability of the ligand-receptor complex is governed by a variety of intermolecular forces.
Hydrogen Bonding : The primary site for hydrogen bonding is the piperidine nitrogen, which, in its protonated state at physiological pH, can act as a strong hydrogen bond donor. The ether oxygen atom in the phenoxymethyl (B101242) linker is a potential hydrogen bond acceptor. libretexts.org
Van der Waals Interactions : The dimethylphenoxy moiety and the aliphatic piperidine ring provide significant surface area for van der Waals contacts with nonpolar residues of the protein target. The increased affinity of some derivatives has been ascribed specifically to these types of interactions. nih.gov
Pi-Pi Stacking : While the dimethyl-substituted phenyl ring is electron-rich, it can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding pocket. These interactions can significantly contribute to the binding affinity.
Target Specificity Modeling
Target specificity is a critical aspect of drug design, and computational models can predict how likely a compound is to bind to its intended target versus off-targets. For this compound, specificity is dictated by the unique three-dimensional shape and electronic properties conferred by its substituent pattern.
Studies on analogues show that the substitution on the phenyl ring and the nature of the piperidine nitrogen substituent are key determinants of selectivity. nih.gov The 2,4-dimethyl substitution creates a distinct steric profile that may enhance binding to a target that has a complementary pocket, while preventing effective binding to other receptors. For instance, the requirements for high-affinity binding can be more stringent for certain receptor subtypes over others, allowing for discrimination. nih.gov Computational models can compare the docking score and binding energy of the compound against a panel of different receptors to predict its specificity profile.
Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights beyond the static picture provided by molecular docking. researchgate.netnih.gov An MD simulation of this compound bound to a target protein would reveal:
Binding Stability : By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the binding pose can be confirmed. nih.govresearchgate.net
Conformational Changes : MD simulations can show how the ligand and protein adapt to each other upon binding, including the flexibility of the ligand within the binding site. researchgate.net
Key Interacting Residues : The simulation tracks all intermolecular interactions over time, highlighting the most persistent and important hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov
Water Dynamics : It can elucidate the role of water molecules in mediating ligand-protein interactions.
Studies on related piperidine derivatives have successfully used MD simulations to validate docking results and confirm the stability of the predicted interactions under physiological conditions. researchgate.netrsc.orgmdpi.com
In Silico Prediction of Pharmacological and Pharmacokinetic Parameters
In silico tools are widely used to predict the drug-likeness and pharmacokinetic profile of compounds early in the drug discovery process. benthamdirect.comingentaconnect.com
ADME properties determine the bioavailability and persistence of a compound in the body. Based on its structure, the predicted ADME profile for this compound is summarized below. These predictions are generated using established algorithms found in platforms like SwissADME and pkCSM. researchgate.netnih.gov
| Property | Predicted Value/Characteristic | Significance |
| Physicochemical Properties | ||
| Molecular Weight | ~219.32 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | ~3.0-3.5 | Good balance for permeability and solubility |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 (Piperidine N, Ether O) | Complies with Lipinski's Rule (<10) |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. researchgate.net |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound's size and lipophilicity suggest it can cross the BBB. |
| Distribution | ||
| Volume of Distribution (VDss) | Moderate to High | Expected to distribute into tissues from the bloodstream. |
| Metabolism | ||
| CYP450 Inhibition | Probable inhibitor of CYP2D6, CYP3A4 | Potential for drug-drug interactions. researchgate.net |
| Excretion | ||
| Total Clearance | Low to Moderate | Suggests a potentially moderate half-life. |
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities based on the structure of a compound. researchgate.net A PASS analysis for this compound would likely predict a range of activities based on its structural similarity to known bioactive molecules.
Given the phenoxymethylpiperidine scaffold, a PASS analysis would be expected to yield high probabilities for activities such as:
Monoamine oxidase (MAO) inhibition
Dopamine (B1211576) transporter (DAT) antagonism nih.gov
Serotonin (B10506) transporter (SERT) antagonism nih.gov
Norepinephrine (B1679862) transporter (NET) antagonism nih.gov
Antidepressant activity
Neuroprotective effects
Anti-inflammatory activity
These predictions are based on the structural fragments within the molecule and provide a valuable guide for directing future experimental testing. researchgate.net
Structure Activity Relationships Sar and Ligand Design Principles
Impact of Piperidine (B6355638) Ring Substituents on Biological Activity and Selectivity
The piperidine ring is a common motif in medicinal chemistry, and its substitution pattern is a critical determinant of pharmacological activity. nih.gov Modifications to this ring in phenoxymethylpiperidine analogs can drastically alter their biological profile.
Research on related scaffolds, such as 4-aminopiperidines, has shown that the nature of the substituent on the piperidine nitrogen is crucial for activity. For instance, in a series of antifungal agents, a benzyl (B1604629) or phenylethyl substituent on the piperidine nitrogen, when combined with a long N-alkyl chain at the 4-amino position, resulted in compounds with outstanding antifungal activity. mdpi.com Conversely, shorter or cyclic alkyl groups at the 4-amino position were detrimental to this activity. mdpi.com
In the context of monoamine transporters, altering the pKa of the piperidine nitrogen through chemical modification is a key strategy to modulate binding affinity. nih.gov Studies on bis(heteroaryl)piperazine (BHAP) analogs, which contain an (alkylamino)piperidine moiety, demonstrated that replacing a 3-alkylamino substituent on an adjacent pyridine (B92270) ring with a 3-alkyl group led to a reduction in activity against the Y181C mutant reverse transcriptase, while retaining activity against the wild-type enzyme. nih.gov Furthermore, introducing unsaturation into the piperidine ring has been shown to increase potency in certain series, while replacing the piperidine with an acyclic or morpholine (B109124) ring can lead to a complete loss of activity, highlighting the ring's structural importance. dndi.org
Table 1: Impact of Piperidine Ring Modifications on Biological Activity
| Modification | Observed Effect | Compound Class Example | Reference |
|---|---|---|---|
| N-benzyl or N-phenylethyl substitution | Enhanced antifungal activity | 4-Aminopiperidines | mdpi.com |
| Unsaturation of piperidine ring | Ten-fold increase in potency against T. cruzi | 4-Azaindole-2-piperidines | dndi.org |
| Replacement of piperidine with morpholine | Loss of biological activity | 4-Azaindole-2-piperidines | dndi.org |
| Para-substitution with hydroxyl group | Increased MAO inhibitory effect | Piperidine-based MAO inhibitors | nih.gov |
| Alteration of N-atom pKa | Modulation of binding to monoamine transporters | Piperidine-based DAT ligands | nih.gov |
Role of the Phenoxy Moiety and its Substituent Patterns in Biological Recognition
The phenoxy moiety is not merely a passive component; it is a "privileged" structural element crucial for molecular recognition and binding affinity. mdpi.com This group often participates in significant π–π interactions with aromatic amino acid residues, such as tyrosine and phenylalanine, within a receptor's binding site. mdpi.com
Influence of Spacer Length and Flexibility between Phenoxy and Piperidine Rings on Binding
The methylene (B1212753) ether (-CH₂-O-) group that connects the phenoxy and piperidine rings acts as a spacer, and its length and flexibility are critical variables in ligand design. nih.govnih.gov The primary function of this spacer is to position the two key pharmacophoric elements—the phenoxy ring and the piperidine ring—at an optimal distance and orientation to interact simultaneously with their respective binding pockets on a target receptor.
According to quantitative models of ligand-receptor systems, the optimal average spacer length should be equal to or slightly smaller than the distance between the receptor's binding pockets. nih.govnih.gov
Length: A spacer that is too long or too short can prevent the ligand from achieving the ideal conformation for dual-site binding, thereby reducing its affinity.
Flexibility: While a flexible spacer can be more forgiving of a mismatch between its length and the receptor distance, excessive flexibility can be detrimental. nih.gov For ligands with relatively weak monovalent binding, a more rigid spacer that minimizes conformational entropy loss upon binding is often superior. nih.govnih.gov A stiff spacer, if its length is optimized, can significantly increase the binding affinity compared to a more flexible one. nih.gov
Therefore, the single methylene unit in the -CH₂-O- linker of 4-[(2,4-Dimethylphenoxy)methyl]piperidine provides a relatively constrained distance and orientation between the two ring systems, which can be advantageous for binding to specific receptor topographies.
Chiral Recognition in Ligand-Target Binding and Stereoisomer Activity
Chirality is a fundamental aspect of molecular recognition in biological systems. mdpi.com Although this compound itself is achiral, the introduction of substituents on the piperidine ring can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). These stereoisomers, while having identical chemical formulas, can exhibit profoundly different pharmacological activities. nih.gov
The differential activity arises because biological targets like receptors and enzymes are themselves chiral, and they form diastereomeric complexes with each enantiomer of a ligand. mdpi.com This often results in one isomer having a much higher binding affinity and/or efficacy than its counterpart.
For example, studies on piperidine-containing calcium channel blockers revealed that the (+)-α isomer was 30 to 100 times more potent in its hypotensive effect than the (-)-α isomer. nih.gov Similarly, in a series of piperidyl-benzimidazole derivatives with α-blocking activity, the (+) isomers were consistently more potent than the corresponding (-) isomers. nih.gov This principle of stereoisomer activity is a critical consideration in drug design, as the desired therapeutic effect often resides in a single isomer, while the other may be inactive or contribute to off-target effects. nih.gov
Strategies for Modulating Receptor Affinity and Selectivity
The phenoxymethylpiperidine scaffold is highly tunable for achieving affinity and selectivity for various G-protein coupled receptors (GPCRs) and transporters.
Serotonin (B10506) and Adrenergic Receptors: As previously noted, selectivity for the 5-HT₁A receptor over α₁-adrenergic and D₂ receptors can be achieved by introducing specific substituents at the ortho-position of the phenoxy ring. mdpi.com This modification leverages subtle differences in the topology and amino acid composition of the receptor binding sites.
Monoamine Transporters (DAT, SERT, NET): For ligands targeting the dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, SAR studies on related piperidine analogs have revealed several key design principles. The nature of the atom in the spacer (e.g., an ether oxygen versus a nitrogen) and the substitution on the piperidine nitrogen are critical. nih.gov For example, in one study, replacing the ether oxygen with a nitrogen atom was largely tolerated, but further alkylation of that nitrogen reduced activity. nih.gov The introduction of a potent electron-withdrawing group on the piperidine nitrogen produced a highly potent and selective ligand for DAT. nih.gov
These examples demonstrate that a systematic and iterative modification of the phenoxy ring, the spacer, and the piperidine ring allows for the fine-tuning of a ligand's profile to selectively modulate a specific receptor subtype.
A significant challenge in drug development is ensuring that a compound has sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. mu-varna.bg The phenoxymethylpiperidine scaffold is susceptible to metabolism by enzymes, primarily cytochrome P450s. Several strategies can be employed to enhance the metabolic stability of such compounds.
Conformational Constraint: Introducing conformational rigidity can make a molecule a poorer substrate for metabolizing enzymes. nih.govnih.gov This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict bond rotation.
Blocking Metabolic Hotspots: The most common strategy is to identify the primary sites of metabolic attack ("hotspots") and modify them. This often involves replacing a metabolically labile hydrogen atom with a group that is resistant to enzymatic oxidation, such as a fluorine atom or a methyl group.
Modification of Labile Groups: The ether linkage in the scaffold can be a site of O-dealkylation. Replacing it with a more stable linker, or altering the electronic properties of the adjacent rings, can slow this process.
Backbone Modification: In peptide-based drugs, substituting amide bonds with more stable isosteres (e.g., sulfonamides) is a common tactic. nih.gov While not directly a peptide, the principle of replacing a labile functional group with a more robust one is broadly applicable.
However, these strategies must be empirically tested. In a study on a class of piperidine-containing HIV inhibitors, replacing a metabolically susceptible alkylamino group with an alkyl group was hypothesized to improve stability, but in vitro and in vivo tests showed it did not appreciably change the high systemic clearance. nih.gov This highlights that efforts to improve metabolic stability must be carefully balanced with the need to maintain target affinity and selectivity.
Table 2: General Strategies for Enhancing Metabolic Stability
| Strategy | Mechanism of Action | Example Application | Reference |
|---|---|---|---|
| Cyclization | Increases structural rigidity, making the molecule a poorer fit for proteolytic enzymes. Can prevent degradation by exopeptidases. | Cyclic peptides | nih.gov |
| Introduction of unnatural building blocks (e.g., D-amino acids) | Proteases are stereospecific and do not recognize unnatural isomers. | Peptide analogues | nih.gov |
| Blocking metabolic "hotspots" | Replacing a labile hydrogen with a more stable group (e.g., fluorine) to prevent enzymatic oxidation. | Small molecule drug design | nih.gov |
| Backbone modification (e.g., amide to sulfonamide) | Replacing a metabolically vulnerable functional group with a more stable isostere. | Peptidomimetics | nih.gov |
Pharmacophore Identification and Optimization for Targeted Biological Activity
The chemical scaffold of 4-[(phenoxymethyl)piperidine] serves as a crucial framework in the design of ligands targeting various biological receptors. The targeted biological activity of these compounds can be significantly influenced by the specific substitution patterns on both the phenoxy and piperidine rings. Through extensive structure-activity relationship (SAR) studies, researchers have been able to identify the key pharmacophoric features necessary for potent and selective biological activity.
The primary biological target for many 4-(phenoxymethyl)piperidine (B1622545) derivatives is the sigma (σ) receptor family, consisting of σ1 and σ2 subtypes. nih.gov These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and other conditions. The affinity and selectivity of these ligands for sigma receptors are highly dependent on their structural characteristics.
Key Pharmacophoric Features:
A general pharmacophore model for 4-(phenoxymethyl)piperidine derivatives with affinity for sigma receptors includes:
A basic nitrogen atom: The piperidine nitrogen is a critical feature, typically protonated at physiological pH, which can engage in ionic interactions with the receptor.
A central hydrophobic core: The piperidine ring and the attached methyl group contribute to the hydrophobic character of the molecule.
An ether linkage: The oxygen atom in the phenoxymethyl (B101242) group can act as a hydrogen bond acceptor.
An aromatic ring: The phenoxy group provides a platform for various substitutions that can modulate binding affinity and selectivity through steric and electronic effects.
Structure-Activity Relationship (SAR) Insights:
Detailed research has provided valuable insights into how modifications to the 4-(phenoxymethyl)piperidine scaffold affect its interaction with biological targets.
Substitutions on the Phenoxy Ring:
The nature and position of substituents on the phenoxy ring play a pivotal role in determining the binding affinity for sigma receptors. Halogenation, for instance, has been systematically studied. The introduction of electron-withdrawing groups such as cyano (-CN) or nitro (-NO2) groups, particularly at the para-position of the phenoxy ring, has been shown to enhance affinity for σ1 receptors. nih.gov
For example, a comparative study of various phenoxy ring substitutions revealed a range of dissociation constants (Ki) for σ1 and σ2 receptors, highlighting the sensitivity of the binding pocket to these modifications.
Table 1: Effect of Phenoxy Ring Substitution on Sigma Receptor Affinity
| Substitution on Phenoxy Ring | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity Ratio |
|---|---|---|---|
| 4-Iodo | 0.38 | 3.9 | 10.26 |
| 4-Bromo | 0.45 | 4.2 | 9.33 |
| 4-Nitro | 0.62 | 7.5 | 12.10 |
| 4-Cyano | 0.55 | 6.7 | 12.18 |
| 3-Bromo | 1.20 | 14.5 | 12.08 |
| Pentafluoro | 24.3 | 361 | 14.86 |
Data derived from a study on halogenated 4-(phenoxymethyl)piperidines. nih.gov
The 2,4-dimethyl substitution pattern on the phenoxy ring of the titular compound, this compound, would contribute to the lipophilicity of the aromatic region. While specific data for this exact substitution is not prevalent in comparative tables, SAR studies on similar scaffolds, such as those targeting the dopamine D4 receptor, have shown that methyl substitutions on the phenoxy ring can lead to active compounds. For instance, a 3-methylphenyl analog in a related series showed a Ki of 13 nM. chemrxiv.org This suggests that the spatial arrangement and electronic nature of the methyl groups are critical for optimal receptor fit.
Substitutions on the Piperidine Ring:
Modifications to the piperidine ring itself, particularly at the nitrogen atom (N-substitution), are a common strategy for optimizing ligand properties. Various N-substituents, including fluoroalkyl, hydroxyalkyl, and substituted benzyl groups, have been explored to modulate affinity and selectivity for sigma receptors. nih.gov The introduction of a 4-methyl substituent on the piperidine ring has been found to be favorable for interaction with the σ1 subtype. uniba.it
Furthermore, the stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. For instance, in a series of phenoxyalkylpiperidines, the (S)-enantiomers of certain derivatives displayed higher affinity for the σ1 receptor compared to their (R)-counterparts. uniba.it
Table 2: Influence of Piperidine Ring Substitution on σ1 Receptor Affinity
| Compound Series | Piperidine Substitution | σ1 Ki (nM) |
|---|---|---|
| N-[(4-chlorophenoxy)ethyl]piperidines | 4-Methyl | 1.18 |
| N-[(4-chlorophenoxy)ethyl]piperidines | (S)-2-Methyl | > 16 |
| N-[(4-chlorophenoxy)ethyl]piperidines | 2,6-Dimethyl | > 16 |
| N-[(4-methoxyphenoxy)ethyl]piperidines | 4-Methyl | 1.49 |
| N-[(4-methoxyphenoxy)ethyl]piperidines | (S)-2-Methyl | > 39 |
| N-[(4-methoxyphenoxy)ethyl]piperidines | 2,6-Dimethyl | > 39 |
Data derived from a study on phenoxyalkylpiperidines. uniba.it
These findings underscore the importance of a well-defined three-dimensional structure for effective ligand-receptor binding. The pharmacophore model for 4-(phenoxymethyl)piperidine derivatives continues to be refined as more structural and biological data become available, guiding the design of new and more potent ligands with tailored biological activities.
In Vitro Pharmacological Investigations
Receptor Binding Studies and Radioligand Assays
Radioligand binding assays are a fundamental tool in pharmacology used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radioactively labeled ligand (a molecule that binds to the receptor) and measuring how the test compound competes with this radioligand for binding to the receptor. The data from these studies, often expressed as an inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provide insights into the compound's potency and selectivity.
The Serotonin (B10506) Transporter (SERT) is a crucial protein that regulates the concentration of serotonin in the synaptic cleft, thereby influencing mood, emotion, and various physiological processes. Assays for SERT are designed to measure the ability of a compound to inhibit the reuptake of serotonin. These assays often utilize synaptosomes or cells expressing the human SERT (hSERT) and measure the inhibition of [3H]serotonin or the displacement of a radiolabeled antagonist like [3H]paroxetine.
Specific binding affinity data for 4-[(2,4-Dimethylphenoxy)methyl]piperidine at the serotonin reuptake transporter are not extensively detailed in publicly available scientific literature.
The Norepinephrine (B1679862) Transporter (NET) is responsible for the reuptake of norepinephrine from the synapse, playing a key role in the regulation of attention, alertness, and the fight-or-flight response. NET inhibition assays are conducted to determine a compound's ability to block this transporter. These functional assays may use cells recombinantly expressing NET and measure the uptake of a radiolabeled substrate like [3H]norepinephrine.
While the phenoxymethylpiperidine scaffold is of interest in neuroscience research, specific inhibitory constants (Ki) or IC50 values for this compound at the norepinephrine transporter have not been prominently reported in peer-reviewed publications.
The Dopamine (B1211576) Transporter (DAT) modulates the levels of dopamine in the synapse, which is critical for motor control, motivation, and reward pathways. DAT binding assays assess the affinity of a compound for this transporter, often by measuring the displacement of a high-affinity radioligand such as [3H]WIN 35,428 or by functional uptake inhibition of [3H]dopamine in cells expressing DAT.
Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics and are involved in pain perception, mood, and reward. Binding assays for these G-protein coupled receptors are used to determine a compound's affinity and selectivity for each subtype. These assays typically measure the displacement of selective radioligands such as [3H]DAMGO (for μ), [3H]naltrindole (for δ), and [3H]U-69,593 (for κ).
Although various piperidine (B6355638) derivatives have been explored for their opioid receptor activity, specific binding data for this compound at the μ, δ, and κ opioid receptor subtypes are not specified in the accessible scientific literature.
Muscarinic acetylcholine (B1216132) receptors (M1-M5) are involved in a wide array of physiological functions, including learning, memory, and the regulation of the parasympathetic nervous system. Radioligand binding studies are employed to characterize the affinity of compounds for these receptor subtypes, often using antagonists like [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB) in tissues or cells expressing the specific receptor subtypes.
The affinity profile of this compound for the M1, M2, M3, and M4 muscarinic acetylcholine receptor subtypes has not been extensively documented in publicly accessible pharmacological studies.
Comprehensive screening data detailing the binding affinities of this compound at other GPCRs, including the 5-HT1A, 5-HT7, and 5-HT3 receptors, are not available in the public scientific domain.
Enzyme Inhibition Studies
The piperidine scaffold is a common feature in many enzyme inhibitors. The following sections discuss the inhibitory potential of piperidine derivatives against several key enzymes.
Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase)
Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of acetylcholine. nih.gov In the brains of individuals with Alzheimer's disease, the activity of BChE is significantly elevated, making it an important therapeutic target. nih.gov
While specific data for this compound is unavailable, numerous piperidine derivatives have been investigated for their cholinesterase inhibitory activity. For example, a study on boldine, a natural alkaloid containing a piperidine-like aporphine (B1220529) structure, demonstrated inhibition of both AChE and BChE with IC50 values of 372 µmol/l and 321 µmol/l, respectively. nih.gov The inhibition was found to be non-competitive. nih.gov The search for potent and selective BChE inhibitors has led to the discovery of several compounds with sub-50 nM IC50 values through a combination of in silico screening and in vitro assays. nih.gov
The inhibitory potential and selectivity of this compound towards AChE and BChE would be influenced by how the phenoxymethyl (B101242) side chain and the dimethyl substitutions on the phenyl ring interact with the active site and peripheral anionic site of the enzymes.
Table 1: Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Inhibitory Activities of Selected Piperidine-Related Compounds
| Compound | BChE IC50 | AChE IC50 | Selectivity for BChE | Reference |
| Boldine | 321 µmol/L | 372 µmol/L | Non-selective | nih.gov |
| NSC620023 | < 50 nM | No inhibition | Highly selective | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov Inhibitors of these enzymes, particularly MAO-B, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. mdpi.com The piperidine ring is a key structural feature in many MAO inhibitors. nih.gov
Studies on piperine (B192125), an alkaloid from black pepper containing a piperidine moiety, have shown dose-dependent inhibition of both MAO-A and MAO-B. nih.gov In one study, piperine exhibited IC50 values of 49.3 µM and 91.3 µM for MAO-A and MAO-B, respectively. nih.gov Another study reported IC50 values of 20.9 µM for MAO-A and 7.0 µM for MAO-B, with a competitive inhibition mechanism. nih.gov Furthermore, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for MAO inhibition, with the most potent compound (S5) showing an IC50 of 0.203 µM for MAO-B and a selectivity index of 19.04 over MAO-A. mdpi.comresearchgate.net The inhibition was found to be reversible and competitive. mdpi.comresearchgate.net
The potential of this compound as a MAO inhibitor would depend on the electronic and steric properties of the 2,4-dimethylphenoxy group and its interaction with the active site of the MAO isoforms.
Table 2: Monoamine Oxidase (MAO) Inhibitory Activities of Selected Piperidine Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Ki (µM) for MAO-B | Inhibition Type | Reference |
| Piperine (Study 1) | 49.3 | 91.3 | Not Reported | Not Reported | nih.gov |
| Piperine (Study 2) | 20.9 | 7.0 | 3.19 ± 0.5 | Competitive | nih.gov |
| Pyridazinobenzylpiperidine S5 | 3.857 | 0.203 | 0.155 ± 0.050 | Competitive, Reversible | mdpi.comresearchgate.net |
| Pyridazinobenzylpiperidine S16 | >10 | 0.979 | 0.721 ± 0.074 | Competitive, Reversible | mdpi.comresearchgate.net |
Glycosidase Enzyme Inhibition (e.g., α-glucosidase)
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes. researchgate.net
Numerous studies have highlighted the potential of piperidine derivatives as α-glucosidase inhibitors. While no specific data exists for this compound, related structures show significant activity. The inhibitory potency of these compounds is often compared to acarbose, a clinically used α-glucosidase inhibitor. researchgate.net The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, is a common metric for comparing the efficacy of different compounds. researchgate.net For example, various plant extracts containing piperidine alkaloids and other synthetic piperidine derivatives have demonstrated α-glucosidase inhibitory activity with IC50 values in the micromolar range. nih.govnih.gov
The substitution pattern on the piperidine and any associated aromatic rings plays a crucial role in determining the inhibitory activity. The 2,4-dimethylphenoxy group in the target compound could potentially fit into the active site of α-glucosidase, leading to its inhibition.
Table 3: α-Glucosidase Inhibitory Activity of Acarbose (Reference)
| Compound | α-Glucosidase IC50 | Reference |
| Acarbose | Varies (e.g., 617.23 µg/ml) | researchgate.net |
Investigation of Biochemical Pathway Modulation
Beyond direct enzyme inhibition, piperidine derivatives can also exert their effects by modulating intracellular signaling pathways, particularly those involved in inflammation.
Anti-inflammatory Pathway Modulation (e.g., IL-1β, NF-κB)
Inflammation is a complex biological response involving various signaling molecules and pathways. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that activates the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The activation of NF-κB leads to the transcription of numerous genes involved in the inflammatory response. nih.gov Therefore, inhibition of IL-1β production or NF-κB activation represents a key strategy for the development of anti-inflammatory drugs.
Piperine, a well-known piperidine-containing natural product, has been shown to possess significant anti-inflammatory properties by modulating the NF-κB pathway. researchgate.net In various in vitro models, piperine has been demonstrated to inhibit the production of pro-inflammatory cytokines, including IL-1β. nih.gov This effect is often associated with the suppression of NF-κB activation. While the specific effects of this compound on these pathways have not been investigated, the presence of the piperidine core suggests that it could potentially exhibit anti-inflammatory activity through similar mechanisms. The nature of the substituents on the phenoxy ring would likely influence the potency and specificity of this modulation.
Mechanisms of Antimicrobial Activity (e.g., microbial cell membrane disruption)
No research data was found regarding the mechanisms of antimicrobial activity for this compound.
Antiviral Activity Evaluation (in vitro, non-clinical)
No studies evaluating the in vitro antiviral activity of this compound were identified in the public domain.
HIV-1 Reverse Transcriptase Inhibition Assays
There is no available data from HIV-1 reverse transcriptase inhibition assays for the compound this compound.
Efficacy against Other Viral Infections
No research findings on the efficacy of this compound against other viral infections have been published.
Preclinical Research Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical research data was found for the chemical compound “this compound” corresponding to the requested article outline.
The search encompassed targeted queries for in vitro and in vivo studies related to this specific molecule, including:
Pharmacokinetic and metabolic profiles, such as rat liver microsomal stability.
Brain penetration studies in rodent models.
In vivo efficacy studies in animal models for neuropathic pain, psychostimulant use disorder, depression, and anxiety.
The search results did not yield any publications or data repositories containing experimental findings for "this compound" in these areas. The requested information, including detailed research findings and data tables for the specified preclinical assays, does not appear to be available in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. Any attempt to do so would require speculation or fabrication of data, which falls outside the scope of providing factual and verifiable information.
Preclinical Research and in Vivo Studies Non Human Animal Models
In Vivo Efficacy Studies in Animal Models
Other Pharmacological Models for Biological EfficacyA search for other in vivo pharmacological studies to determine the biological efficacy of 4-[(2,4-Dimethylphenoxy)methyl]piperidine in non-human models did not yield any specific results.
Due to the absence of research data for this specific compound, the generation of an article with the requested content and data tables is not feasible at this time.
Emerging Research Directions and Future Perspectives
Development of Multifunctional Agents Targeting Multiple Biological Pathways
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. This has spurred the development of multifunctional agents, or "polypharmacology," which are single chemical entities designed to modulate multiple biological targets simultaneously. The piperidine (B6355638) framework is exceptionally well-suited for this strategy.
Researchers are actively designing and synthesizing piperidine derivatives that can interact with various receptors and enzymes implicated in complex disease pathologies. For instance, a series of benzoisoxazoleylpiperidine derivatives were developed to have potent affinities for dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and histamine (B1213489) H3 receptors, showing potential as antipsychotics with pro-cognitive effects. nih.gov This multi-target approach aims to achieve a superior therapeutic effect and a more favorable side-effect profile compared to single-target agents or combination therapies. By combining different pharmacophores onto a central piperidine scaffold, scientists are creating novel compounds with precisely tailored polypharmacological profiles for the treatment of schizophrenia and other complex central nervous system disorders. rsc.orgdrugbank.com
One notable strategy involves creating hybrid molecules that merge the piperidine core with other biologically active moieties. This approach has led to the discovery of compounds with dual inhibitory potential, such as those targeting both tyrosinase and pancreatic lipase, which could have applications in treating hyperpigmentation and obesity. researchgate.net The development of such multi-target ligands represents a sophisticated and promising direction in drug discovery, with the piperidine nucleus serving as a critical structural element.
Exploration of Novel Therapeutic Applications for Piperidine Derivatives
The therapeutic potential of piperidine-containing compounds is vast and continues to expand into new areas of medicine. nih.gov While their role in established areas like antipsychotics and analgesics is well-documented, researchers are uncovering novel applications driven by a deeper understanding of their molecular mechanisms. ijnrd.org
A significant area of emerging interest is oncology. Numerous studies have demonstrated the anticancer properties of piperidine derivatives against a range of malignancies, including breast, prostate, colon, and lung cancer. nih.gov These compounds can induce apoptosis and inhibit key processes like the epithelial-mesenchymal transition in cancer cells. nih.gov For example, certain piperidine derivatives act as potent inhibitors of the colchicine (B1669291) binding site on tubulin, a validated target in cancer therapy. nih.gov
Beyond cancer, piperidine derivatives are being investigated for a wide array of other pharmacological activities. These include:
Antimicrobial and Antifungal activity : New piperidine derivatives have shown efficacy against various bacterial and fungal strains. ajchem-a.comresearchgate.net
Anti-inflammatory effects : The piperidine scaffold is a key feature in compounds with significant anti-inflammatory properties. researchgate.netresearchgate.net
Antiviral potential : Piperidine-based molecules have been identified as antagonists of the CCR5 receptor, a crucial target for HIV-1 entry into host cells. nih.gov
Neuroprotective agents : The core structure is being utilized to develop treatments for neurodegenerative conditions like Alzheimer's disease. ijnrd.orgresearchgate.net
Anticoagulant activity : Certain derivatives have shown potent inhibition of coagulation factors, indicating potential as anticoagulants. ijnrd.org
This broad spectrum of biological activities underscores the remarkable versatility of the piperidine scaffold and ensures its continued prominence in the quest for new medicines. researchgate.net
Table 1: Investigational Therapeutic Applications of Piperidine Derivatives
| Therapeutic Area | Specific Application/Target | Reference(s) |
|---|---|---|
| Oncology | Anti-prostate cancer (Androgen Receptor signaling) | nih.gov |
| Colchicine binding site inhibitors | nih.gov | |
| Breast, colon, lung, ovarian cancer | nih.gov | |
| Infectious Diseases | Antiviral (HIV, CCR5 antagonist) | nih.gov |
| Antimicrobial & Antifungal | ajchem-a.comresearchgate.net | |
| Anti-tuberculosis | ijnrd.org | |
| Neurology | Anti-Alzheimer's disease | ijnrd.orgresearchgate.net |
| Antipsychotics | nih.govdrugbank.com | |
| Inflammation | Anti-inflammatory agents | researchgate.netresearchgate.net |
Advancements in Stereoselective Synthesis for Piperidine Scaffolds
The biological activity of piperidine derivatives is often critically dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods for constructing substituted piperidine rings is a major focus of modern organic chemistry. nih.govnih.gov Researchers are moving beyond classical methods to devise innovative strategies that provide precise control over the three-dimensional arrangement of atoms.
Recent advancements include:
Catalytic Asymmetric Synthesis : The use of chiral catalysts, including those based on transition metals like palladium, gold, and cobalt, has enabled the enantioselective synthesis of highly substituted piperidines. nih.govajchem-a.comnih.gov These methods allow for the creation of specific stereoisomers from achiral starting materials.
Novel Cyclization Strategies : Innovative cyclization reactions are being developed to form the piperidine ring with high diastereoselectivity. digitellinc.com These include radical-mediated cyclizations, reductive amination cascades, and gold-catalyzed annulation procedures that construct complex piperidine structures from acyclic precursors. nih.govajchem-a.com
Multicomponent Reactions : These reactions allow for the assembly of complex, poly-functionalized piperidine scaffolds in a single step from three or more starting materials, offering high efficiency and molecular diversity. researchgate.net
Enantioselective Total Synthesis : Modular and flexible synthetic routes are being designed for the efficient total synthesis of naturally occurring piperidine alkaloids and their analogs, often leveraging stereoselective ring-forming steps. nih.gov
These sophisticated synthetic methodologies are crucial for generating libraries of stereochemically defined piperidine derivatives for biological screening. They also provide the tools necessary to optimize the potency and selectivity of lead compounds by enabling precise modifications to their stereochemical configuration.
Table 2: Modern Stereoselective Synthetic Approaches to Piperidine Scaffolds
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Reference(s) |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Hydrogenation of pyridine (B92270) precursors to form chiral piperidines. | Cobalt, Palladium | nih.gov |
| Gold-Catalyzed Cyclization | Annulation of N-allenamides or N-homopropargyl amides. | Gold(I) catalysts | ajchem-a.comnih.gov |
| Radical-Mediated Cyclization | Intramolecular cyclization of amino-aldehydes or 1,6-enynes. | Cobalt(II), Triethylborane | nih.gov |
| Asymmetric Aza-Diels-Alder Reaction | Cycloaddition reactions to form piperidine rings with high stereocontrol. | Chiral Lewis acids | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of piperidine-based compounds is no exception. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery and optimization of new drug candidates. researchgate.net
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms are used to build robust QSAR models that correlate the structural features of piperidine derivatives with their biological activity. nih.govresearchgate.net These models can then predict the activity of novel, yet-to-be-synthesized compounds, guiding medicinal chemists to prioritize the most promising candidates. researchgate.net
De Novo Drug Design : Generative AI models can design entirely new piperidine-based molecules with desired pharmacological properties. researchgate.net These models learn from existing chemical data to generate novel structures that are predicted to be active against a specific biological target.
Virtual Screening and Target Prediction : AI can rapidly screen massive virtual libraries of compounds to identify those likely to bind to a protein target of interest. nih.gov It can also be used for "target fishing," where the algorithm predicts potential biological targets for a given piperidine derivative. researchgate.net
Reaction Prediction and Synthesis Planning : ML models are being developed to predict the outcomes of chemical reactions and to devise efficient synthetic routes for complex molecules, including elaborately substituted piperidines. nih.gov
By integrating AI and ML into the drug design workflow, researchers can navigate the vast chemical space of possible piperidine derivatives more efficiently, reduce the number of compounds that need to be synthesized and tested, and ultimately shorten the timeline for bringing new therapies to the clinic. nih.govdoi.org
Q & A
Q. What are the optimal synthetic routes for 4-[(2,4-Dimethylphenoxy)methyl]piperidine, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between piperidine derivatives and 2,4-dimethylphenoxymethyl chloride. Key parameters include:
- Solvent Selection : Dichloromethane or chloroform is preferred for solubility and inertness .
- Base Use : Triethylamine or NaOH facilitates deprotonation and accelerates substitution .
- Purification : Crystallization (using ethanol/water) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity (>95%) .
- Yield Optimization : Slow addition of reagents, controlled temperature (0–25°C), and inert atmospheres (N₂) minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons from 2,4-dimethylphenoxy at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁NO₂: calc. 248.16) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) with retention time consistency .
Q. How should researchers design biochemical assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes common to piperidine derivatives (e.g., serotonin/norepinephrine transporters, kinases) .
- In Vitro Models : Use cell lines (e.g., HEK293 for GPCR assays) with dose-response curves (0.1–100 µM). Include controls for solvent effects (e.g., DMSO <0.1%) .
- Readouts : Fluorescence polarization (binding affinity) or enzymatic activity assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dimethylphenoxy substituent?
Methodological Answer:
- Analog Synthesis : Replace 2,4-dimethylphenoxy with electron-withdrawing (e.g., nitro) or bulky groups (e.g., trifluoromethyl) to assess steric/electronic effects .
- Biological Testing : Compare IC₅₀ values across analogs in target assays. For example, nitro groups may enhance binding to hydrophobic pockets, while methoxy groups improve solubility .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses, correlating substituent size with receptor occupancy .
Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts)?
Methodological Answer:
- Byproduct Identification : LC-MS/MS or GC-MS detects impurities (e.g., oxidation products from residual moisture).
- Reaction Monitoring : In-situ FTIR tracks intermediate formation. Adjust reaction time/temperature to suppress side pathways .
- Mechanistic Studies : Isotope labeling (e.g., ²H for H/D exchange experiments) clarifies regioselectivity in substitution reactions .
Q. How can in silico methods predict metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., piperidine ring N-dealkylation) .
- Toxicity Screening : QSAR models (e.g., ProTox-II) assess hepatotoxicity risk based on structural alerts (e.g., nitro groups) .
- MD Simulations : GROMACS simulations (100 ns) evaluate membrane permeability via logP calculations .
Q. What experimental precautions ensure stability during long-term storage?
Methodological Answer:
- Storage Conditions : Lyophilize and store at –20°C in amber vials under argon to prevent hydrolysis/oxidation .
- Stability Monitoring : Periodic HPLC checks (every 6 months) detect degradation (e.g., new peaks at Rt ±0.5 min) .
- Handling : Use gloveboxes for hygroscopic samples; avoid prolonged exposure to light .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
